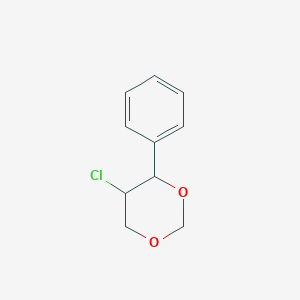
C17H18Br2N4O3S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C17H18Br2N4O3S2 is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple functional groups within the molecule allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H18Br2N4O3S2 typically involves multiple steps, starting from simpler organic molecules. The process may include halogenation, nitration, and sulfonation reactions. For instance, the introduction of bromine atoms can be achieved through bromination reactions using bromine or bromine-containing reagents under controlled conditions. Similarly, nitration can be performed using nitric acid or other nitrating agents, while sulfonation involves the use of sulfuric acid or sulfonating agents.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are crucial in scaling up the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
C17H18Br2N4O3S2: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
C17H18Br2N4O3S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C17H18Br2N4O3S2 exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The presence of bromine, nitrogen, and sulfur atoms in the molecule allows it to form various types of interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with biological macromolecules.
Comparison with Similar Compounds
C17H18Br2N4O3S2: can be compared with other similar compounds that contain bromine, nitrogen, oxygen, and sulfur atoms. Some of these similar compounds include:
C16H17BrN4O3S: A compound with one less bromine atom.
C18H19Br2N3O3S2: A compound with an additional carbon and hydrogen atom.
C17H18Cl2N4O3S2: A compound where bromine atoms are replaced with chlorine atoms.
The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18Br2N4O3S2 |
|---|---|
Molecular Weight |
550.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18Br2N4O3S2/c18-13-1-4-15(5-2-13)28(25,26)23-9-7-22(8-10-23)12-17(24)21-20-11-14-3-6-16(19)27-14/h1-6,11H,7-10,12H2,(H,21,24)/b20-11+ |
InChI Key |
LVNRUHHUZSYXMP-RGVLZGJSSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
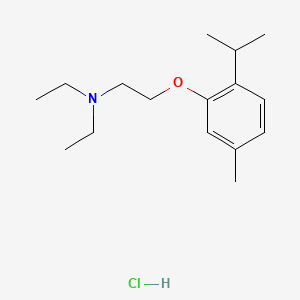

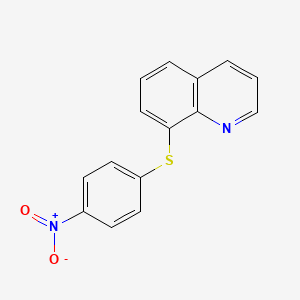
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)
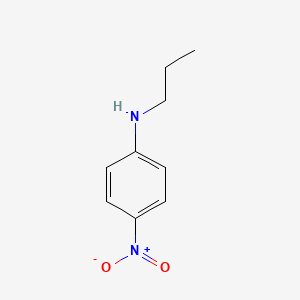
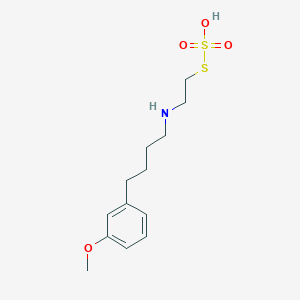
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)
